molecular formula C8H6F2N2O B13030778 2-Amino-4-(difluoromethoxy)benzonitrile

2-Amino-4-(difluoromethoxy)benzonitrile

Cat. No.: B13030778
M. Wt: 184.14 g/mol
InChI Key: IEUPHTBSNRAISC-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6F2N2O. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(difluoromethoxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and difluoromethoxy reagents.

    Nitration: The nitration of 4-nitrobenzonitrile is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(difluoromethoxy)benzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4-(difluoromethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    4-Amino-2-(difluoromethoxy)benzonitrile: Positional isomer with the amino and difluoromethoxy groups swapped.

    2-Amino-4-(methoxy)benzonitrile: Contains a methoxy group instead of difluoromethoxy.

Uniqueness

2-Amino-4-(difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific biological activities and chemical reactivity.

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

2-amino-4-(difluoromethoxy)benzonitrile

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-3,8H,12H2

InChI Key

IEUPHTBSNRAISC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)C#N

Origin of Product

United States

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